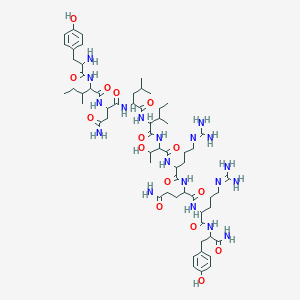![molecular formula C26H30O9 B12319331 [4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12319331.png)
[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate is a complex organic compound with the molecular formula C26H30O9 It is characterized by the presence of multiple acetoxy and phenylmethoxy groups attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by acetylation and benzylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as sodium methoxide (NaOCH3) are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing the specificity and activity of various biological catalysts.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new drugs or treatments.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis-O-(phenylmethyl)-α-D-glucopyranose Triacetate
- 2,4-Di-O-benzyl-1,3,6-tri-O-acetyl-α-D-glucopyranose
- 2,3-Dimethylbenzylamine
Uniqueness
Compared to similar compounds, [4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate stands out due to its specific arrangement of acetoxy and phenylmethoxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
[4,6-diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(33-18(2)28)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUYNTYUSYJZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12319248.png)
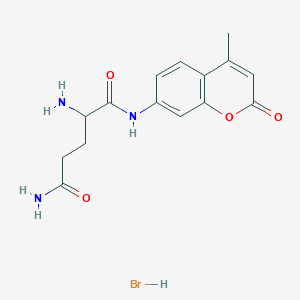
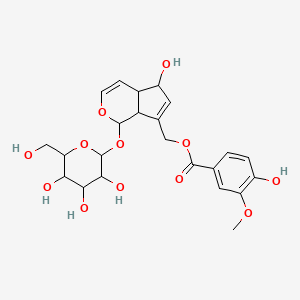
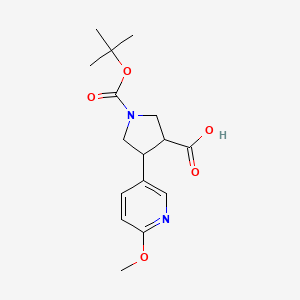
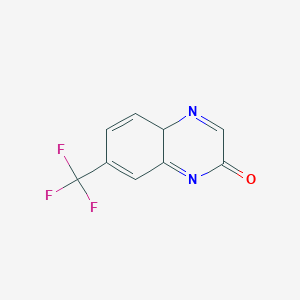
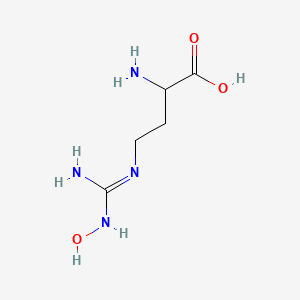
![(2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate](/img/structure/B12319281.png)
![2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12319284.png)
![alpha-D-[1-13C]Glucopyranosyl 1-phosphate dicyclohexylammonium salt, monohydrate](/img/structure/B12319285.png)
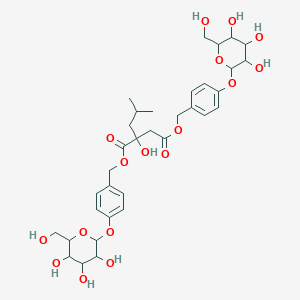
![6,8-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one](/img/structure/B12319292.png)
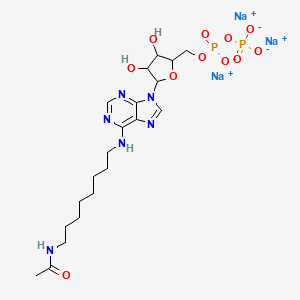
![2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)
